molecular formula C16H18O2 B1667465 Bisphenol B CAS No. 77-40-7

Bisphenol B

Cat. No.: B1667465
CAS No.: 77-40-7
M. Wt: 242.31 g/mol
InChI Key: HTVITOHKHWFJKO-UHFFFAOYSA-N
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Description

Bisphenol B is a chemical compound belonging to the bisphenol family, which are industrial chemicals related to diphenylmethane. This compound is characterized by two hydroxyphenyl functional groups linked by a methylene bridge. It is primarily used in the production of plastics and epoxy resins .

Mechanism of Action

Target of Action

Bisphenol B (BPB) primarily targets the endocrine system, specifically hormone receptors . It has been found to interact with estrogen receptors, androgen receptors, and thyroid protein . BPB also affects testicular cells, including Sertoli, Leydig, and germ cells, which play crucial roles in male reproductive function . In addition, it impacts human primary adipocytes .

Mode of Action

BPB acts as an endocrine-disrupting chemical (EDC), which can act as agonists or antagonists of hormone receptors . It can bind to and activate estrogen receptors, leading to increased production of estrogens . It also competes with thyroxine for binding to thyroid protein, disrupting the normal physiological activity of the thyroid system . In testicular cells, BPB can induce apoptosis, DNA damage, disrupt intercommunication among cells, cause mitochondrial damage, disrupt tight junctions, and arrest proliferation .

Biochemical Pathways

BPB affects several biochemical pathways. It can disrupt the normal development of gonads and gametogenesis, fertilization, and the subsequent development of embryos . It also induces oxidative stress, disrupts daily sperm production, and damages DNA in rat spermatozoa . BPB exposure increases oxidative damage and suppresses the expression of genes critical for early neurological and cardiovascular development .

Pharmacokinetics (ADME Properties)

It is known that glucuronidation is a major elimination process that converts bisphenols to hydrophilic molecules that are excreted in the urine . BPB is also more hydrophobic than BPA and binds with estrogen receptor with more affinity .

Result of Action

BPB exposure can lead to a variety of molecular and cellular effects. It can induce developmental toxicity in zebrafish via oxidative stress . It disrupts mouse oocyte meiotic maturation in vitro by affecting spindle assembly and chromosome alignment . BPB exposure can also increase oxidative damage and suppress the expression of genes critical for early neurological and cardiovascular development .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BPB. It has been detected in a variety of environmental media and has been associated with endocrine-disrupting effects . The effects of exposure to BPB could be cumulated with those of other bisphenols with similar properties, such as bisphenols A and S, to which humans and the environment may also be exposed . The reduced removal effectiveness in comparison with the synthetic solutions might be due to the existence of other non-targeted organic pollutants as well as the harsh environment of natural wastewater .

Biochemical Analysis

Biochemical Properties

Bisphenol B has been found to interact with various enzymes, proteins, and other biomolecules, thereby influencing biochemical reactions . It has been reported to exhibit endocrine-disrupting properties, similar to BPA

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been reported to induce developmental toxicity in zebrafish via oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with nuclear receptors . It can affect the normal function of these receptors, thereby influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings . Studies have shown that this compound can have significant long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been observed to vary with different dosages in animal models . Some studies have reported threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can influence its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol B is synthesized through the condensation reaction of phenol and butanone. The reaction typically involves the use of an acid catalyst such as hydrochloric acid. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Bisphenol B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bisphenol B has a wide range of applications in scientific research:

Comparison with Similar Compounds

Bisphenol B is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol F. it has unique properties that distinguish it from these compounds:

    Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins. This compound has a similar structure but different reactivity and toxicity profiles.

    Bisphenol S: Used as a substitute for bisphenol A in some applications. This compound has different chemical properties and applications.

    Bisphenol F: Used in the production of phenolic resins. .

List of Similar Compounds

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVITOHKHWFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4022442
Record name Bisphenol B
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g
Record name Bisphenol B
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Color/Form

Crystal or tan granules

CAS No.

77-40-7
Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name 4,4'-(1-methylpropylidene)bisphenol
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Record name BISPHENOL B
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Record name Bisphenol B
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Melting Point

120.5 °C
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

In a procedure substantially like that of Example 1, a mixture of 60 grams of phenol and 8 grams of 2-butanone was reacted in the presence of 1 ml. of mercaptoacetic acid (a catalyst used in place of the octanethiol of Example 1) and 40 ml. of concentrated hydrochloric acid. The Parr bomb and gaseous nitrogen were not used in this procedure. The reaction temperature was about 55° C. The crude reaction product was recrystallized from benzene to yield 5.2 grams of the title compound, which was dried overnight at about 95° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bisphenol B (2,2-Bis(4-hydroxyphenyl)butane) compare to Bisphenol A (2,2-Bis(4-hydroxyphenyl)propane) in terms of estrogenic activity?

A: Both in vitro and in vivo studies indicate that this compound can exert similar or even greater estrogenic activity compared to Bisphenol A. [] Studies show that this compound can bind to and activate estrogen receptors, leading to downstream effects such as cell proliferation and gene expression changes. [, ]

Q2: What are the specific effects of this compound on male reproductive health?

A: Studies in rats have shown that exposure to this compound can lead to alterations in spermatogenesis, including lower testis weight, altered sperm parameters, and decreased height of seminiferous tubules. [] In zebrafish, this compound exposure resulted in lower egg production, hatching rate, and viability. [] These effects are likely mediated through this compound’s ability to decrease testosterone production and exert estrogenic activity. [, ]

Q3: Does this compound induce oxidative stress and DNA damage?

A: Yes, research indicates that this compound can induce oxidative stress and DNA damage in rat spermatozoa, particularly at higher concentrations. [] In vitro studies showed increased DNA fragmentation and reactive oxygen species (ROS) formation in sperm cells exposed to this compound. [] Similarly, in vivo studies demonstrated DNA damage in the higher dose groups of rats exposed to this compound for 28 days. []

Q4: What is the evidence for the classification of this compound as an endocrine-disrupting chemical?

A: According to the World Health Organization (WHO) definition, an endocrine-disrupting chemical demonstrates a) adverse effects, b) endocrine activity, and c) plausible mechanistic links between the observed endocrine activity and adverse effects. Subchronic studies have reported adverse effects of this compound on reproductive function in rats and zebrafish. [] Mechanistic studies show this compound can decrease testosterone production and exhibit estrogenic activity, potentially explaining the observed reproductive impairments. [] This evidence supports the classification of this compound as an endocrine disruptor.

Q5: How does this compound affect mitochondrial activity?

A: Research on human adrenocortical carcinoma cells reveals that this compound can affect mitochondrial activity, potentially through mechanisms involving oxidative phosphorylation uncoupling and oxidative stress. [, ] This can lead to both hyperstimulation and inhibition of cellular respiration depending on the concentration and duration of exposure. []

Q6: What are the long-term effects of prenatal exposure to this compound in rats?

A: Prenatal exposure to this compound through drinking water in rats has been linked to alterations in the male offspring's reproductive system development, including changes in antioxidant enzyme levels, plasma testosterone and estrogen concentrations, and histological changes in the testes and epididymis. []

Q7: How is this compound metabolized in living organisms?

A: Studies using rat liver S9 fractions have shown that this compound undergoes metabolic activation, increasing its estrogenic activity. [] The primary metabolic pathway involves the formation of an isobutenylphenol dimer through a radical recombination mechanism. [] In plants, such as carrot cells, this compound is metabolized through glycosylation, methoxylation, and conjugation. []

Q8: Does the structure of this compound influence its biotransformation?

A: Yes, the structure of this compound, particularly the substituent groups on the bisphenol framework, influences its biotransformation. [] The presence of electron-withdrawing or electron-donating groups can affect the electronic cloud distribution of the phenolic hydroxyl groups, impacting their oxidation by enzymes like tyrosinase. []

Q9: What analytical techniques are commonly used to detect and quantify this compound in various matrices?

A9: Several analytical methods have been developed for the determination of this compound in different matrices, including:

    Q10: How effective are current analytical methods in detecting this compound in complex matrices?

    A: Advanced techniques like LC-MS/MS and GC-MS have proven effective in detecting and quantifying trace amounts of this compound even in complex matrices like indoor dust, food, and environmental samples. [, , , ] These methods offer high sensitivity and selectivity, enabling accurate measurement of this compound levels for risk assessment and monitoring purposes.

    Q11: What is this compound's role in the development of polymers?

    A: this compound is used in the synthesis of acetylene-terminated benzoxazine monomers, which can polymerize to form thermosets with high thermal stability and adhesive strength. [] The presence of ethynyl groups in the this compound-derived monomer accelerates the ring-opening polymerization, leading to a lower curing temperature and improved properties compared to traditional benzoxazine polymers. []

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